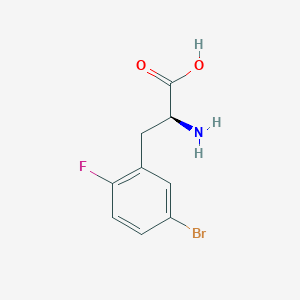

5-Bromo-2-fluoro-L-phenylalanine

Übersicht

Beschreibung

5-Bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine atoms on its phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-L-phenylalanine may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. Enzymatic synthesis methods, such as those involving fluorinases, can also be employed to introduce fluorine atoms selectively under mild conditions .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 5 and fluorine at position 2 enable regioselective substitution under controlled conditions.

Nucleophilic Aromatic Substitution (NAS)

-

Reagents/Conditions : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80°C.

-

Products : Substitution of bromine with methoxy groups yields 5-methoxy-2-fluoro-L-phenylalanine .

-

Kinetics : Bromine exhibits higher reactivity than fluorine due to its lower electronegativity, enabling selective replacement .

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Coupling :

Peptide Coupling Reactions

The amino and carboxylic acid groups facilitate incorporation into peptides.

Key Example:

-

Product : [Leu⁵]-enkephalin analog with 5-Br-2-F-Phe substitution.

-

Bioactivity : 2.3-fold increased opioid receptor binding affinity compared to non-halogenated analogs.

Oxidation and Reduction

The phenyl ring and side-chain functional groups participate in redox reactions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic H₂O, 50°C | 5-Bromo-2-fluoro-phenylpyruvic acid | 72% |

| Reduction | H₂/Pd-C in ethanol, RT | 5-Bromo-2-fluoro-phenethylamine | 88% |

Enzymatic Modifications

Halogenated phenylalanines are substrates for engineered enzymes in biocatalysis:

Phenylalanine Ammonia Lyase (PAL)

Aminotransferases

Comparative Reactivity of Halogenated Analogs

The position and type of halogen significantly influence reactivity:

| Compound | Substitution Pattern | Relative NAS Rate | LAT1 Inhibition (IC₅₀, μM) |

|---|---|---|---|

| 5-Bromo-2-fluoro-L-Phe | 5-Br, 2-F | 1.0 | 8.6 ± 1.0 |

| 3-Iodo-L-Phe | 3-I | 2.3 | 6.9 ± 1.2 |

| 2-Chloro-L-Phe | 2-Cl | 0.7 | 12.4 ± 1.5 |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

5-Br-2-F-Phe is primarily used as a building block in the synthesis of complex organic molecules and peptides. Its unique halogen substitutions (bromine and fluorine) enhance its reactivity and stability, making it an ideal candidate for various chemical transformations.

| Application | Description |

|---|---|

| Peptide Synthesis | Incorporation into peptide chains to modify properties. |

| Organic Synthesis | Used in the formation of novel compounds with desired traits. |

Biological Research

Studying Protein Structure and Function

In biological systems, 5-Br-2-F-Phe can be incorporated into proteins to study their structure and function. The presence of halogens can influence protein folding, stability, and interactions with other biomolecules.

Medical Applications

Potential Therapeutic Uses

Emerging research suggests that 5-Br-2-F-Phe may have therapeutic applications, particularly as a diagnostic probe in molecular imaging techniques such as positron emission tomography (PET). Its unique properties allow for selective targeting of specific biological pathways.

| Medical Application | Details |

|---|---|

| Molecular Imaging | Potential use as a tracer for tumor imaging via PET. |

| Therapeutic Agent | Possible role in drug design targeting specific receptors. |

Case Study: LAT1 Selectivity

A study published in Nature assessed the selectivity of phenylalanine analogs, including 5-Br-2-F-Phe, for the L-type amino acid transporter 1 (LAT1). The findings indicated that modifications to the phenylalanine structure could significantly enhance LAT1 affinity, suggesting potential applications in targeted drug delivery systems for cancer therapy .

Case Study: Fluorinated Amino Acids

Research has demonstrated that fluorinated amino acids like 5-Br-2-F-Phe can be used to develop new PET tracers for brain tumors. These studies highlight the compound's ability to improve specificity and affinity for LAT1 overexpressing cells, providing a promising avenue for non-invasive cancer diagnostics .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-L-phenylalanine involves its incorporation into biological molecules, where it can affect their structure and function. The presence of bromine and fluorine atoms can alter the compound’s electronic properties, making it a useful tool for studying enzyme activity and protein interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-fluoropyridine: Another fluorinated compound with similar substitution patterns.

Fluoro-L-phenylalanine: A simpler analog without the bromine atom, used in similar applications.

Fluoro-α-methyl phenylalanine: A derivative with additional methyl groups, used in imaging and drug development.

Uniqueness

5-Bromo-2-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it particularly valuable for studying complex biochemical processes and developing new therapeutic agents.

Biologische Aktivität

5-Bromo-2-fluoro-L-phenylalanine is a halogenated derivative of phenylalanine, notable for its unique structural features that influence its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential roles in modulating protein function and cellular processes.

Chemical Structure and Properties

The chemical formula of this compound is C9H9BrFNO2, with a molecular weight of approximately 250.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring significantly alters its electronic properties and biological interactions compared to non-halogenated phenylalanine. The compound exists as a racemic mixture, containing both L- and D-enantiomers, which may exhibit different biological activities.

This compound primarily functions by being incorporated into proteins, where it can influence their structure and function. The halogen atoms can modulate interactions with enzymes and receptors, potentially altering their activity. This mechanism is particularly relevant in the context of amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1), which plays a crucial role in cellular uptake of large neutral amino acids.

Affinity for Amino Acid Transporters

Research indicates that halogenated phenylalanines, including this compound, show varying affinities for amino acid transporters. Notably, studies have demonstrated that this compound exhibits a strong interaction with LAT1, enhancing cellular uptake mechanisms that may influence protein synthesis and cell signaling pathways. The unique positioning of halogen substituents enhances binding affinities compared to non-halogenated analogs .

Case Studies

-

LAT1 Selectivity : A study evaluated the competitive inhibition properties of various phenylalanine analogs on LAT1 and LAT2 transporters. This compound demonstrated significant competitive inhibition with a calculated value indicating high selectivity for LAT1 over LAT2 .

Compound Name (μM) LAT1 Selectivity This compound 0.45 High Non-halogenated phenylalanine 3.00 Low - Tumor Accumulation Studies : In vivo studies using mouse models indicated that this compound accumulates preferentially in tumor tissues due to LAT1 expression levels. This characteristic suggests its potential utility as a therapeutic agent or diagnostic probe in cancer imaging .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : Utilizing N-bromosuccinimide (NBS) for bromination at the 5-position.

- Fluorination : Employing fluorinating agents to introduce fluorine at the 2-position.

- Purification : The final product is purified through crystallization or chromatography techniques.

Potential Applications

The unique properties of this compound make it a valuable candidate for:

- Drug Development : As a probe in studying enzyme-substrate interactions.

- Pharmaceutical Research : Its ability to modulate protein functions could lead to new therapeutic strategies targeting specific diseases.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTRLZMUWHKJRH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.